molecular formula C11H9NO3 B15096277 2-(2-Oxo-1,2-dihydrocyclohepta[b]pyrrol-3-yl)acetic acid

2-(2-Oxo-1,2-dihydrocyclohepta[b]pyrrol-3-yl)acetic acid

Cat. No.: B15096277
M. Wt: 203.19 g/mol
InChI Key: YXZUAYZADHCSPX-UHFFFAOYSA-N
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Description

2-(2-Oxo-1,2-dihydrocyclohepta[b]pyrrol-3-yl)acetic acid is an organic compound with the molecular formula C11H9NO3 and a molecular weight of 203.19 g/mol It is a derivative of cyclohepta[b]pyrrole, featuring a seven-membered ring fused to a pyrrole ring, with an acetic acid moiety attached to the third position of the pyrrole ring

Preparation Methods

The synthesis of 2-(2-Oxo-1,2-dihydrocyclohepta[b]pyrrol-3-yl)acetic acid can be achieved through several synthetic routes. One common method involves the acylation of 2-aminopyridines with maleic or citraconic anhydrides, followed by a Michael addition reaction . The reaction conditions typically include the use of organic solvents such as dimethylformamide (DMF) and catalysts to facilitate the reaction. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity of the final product.

Chemical Reactions Analysis

2-(2-Oxo-1,2-dihydrocyclohepta[b]pyrrol-3-yl)acetic acid undergoes various chemical reactions, including:

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and coupling agents (e.g., EDC, HATU). The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

2-(2-Oxo-1,2-dihydrocyclohepta[b]pyrrol-3-yl)acetic acid has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-(2-Oxo-1,2-dihydrocyclohepta[b]pyrrol-3-yl)acetic acid involves its ability to form covalent bonds with other molecules. The maleimide group in the compound reacts with thiol groups to form stable covalent bonds, enabling the connection of biomolecules with thiol groups . This property is particularly useful in the development of biomolecule conjugates and probes for scientific research.

Comparison with Similar Compounds

2-(2-Oxo-1,2-dihydrocyclohepta[b]pyrrol-3-yl)acetic acid can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific structure, which allows for unique reactivity and applications in various fields of research.

Properties

Molecular Formula

C11H9NO3

Molecular Weight

203.19 g/mol

IUPAC Name

2-(2-oxo-1H-cyclohepta[b]pyrrol-3-yl)acetic acid

InChI

InChI=1S/C11H9NO3/c13-10(14)6-8-7-4-2-1-3-5-9(7)12-11(8)15/h1-5H,6H2,(H,12,15)(H,13,14)

InChI Key

YXZUAYZADHCSPX-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C(C(=O)N2)CC(=O)O)C=C1

Origin of Product

United States

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